An In-Depth Technical Guide to 5,6-Dichloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5,6-Dichloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichloro-1H-indole-3-carbaldehyde is a halogenated derivative of the indole-3-carbaldehyde scaffold, a core structure in numerous biologically active compounds. The introduction of chlorine atoms at the 5 and 6 positions of the indole ring significantly influences its physicochemical properties and biological activity, making it a compound of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthetic protocol, and an exploration of the potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Introduction: The Significance of the Halogenated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs with diverse pharmacological activities. Halogenation of the indole ring is a common strategy employed in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of chlorine atoms, in particular, can enhance a molecule's ability to penetrate cell membranes and can introduce new binding interactions, potentially leading to increased potency and altered selectivity. 5,6-Dichloro-1H-indole-3-carbaldehyde, as a di-chlorinated derivative, represents a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
Precise experimental data for 5,6-Dichloro-1H-indole-3-carbaldehyde is not extensively reported in publicly available literature. However, based on chemical supplier information and computational predictions, the following properties can be summarized. It is crucial for researchers to independently verify these properties for their specific samples.
| Property | Value | Source |
| CAS Number | 1227578-94-0 | [1] |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.05 g/mol | [1] |
| Appearance | Crystalline solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | 407.5 ± 40.0 °C (Predicted) | |
| Density | 1.557 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and dimethylformamide.[2] Sparingly soluble in aqueous buffers. | [2] |
For comparison, the parent compound, indole-3-carbaldehyde, has a melting point in the range of 193-199 °C.[3][4] The monochlorinated analog, 5-chloroindole-3-carboxaldehyde, has a reported melting point of 213-216 °C. This suggests that the melting point of the 5,6-dichloro derivative is likely to be in a similar or higher range.
Synthesis and Reactivity
Synthetic Approach: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).
The synthesis of 5,6-Dichloro-1H-indole-3-carbaldehyde would proceed via the formylation of 5,6-dichloro-1H-indole.
Conceptual Workflow for the Vilsmeier-Haack Synthesis:
Caption: Vilsmeier-Haack synthesis of 5,6-Dichloro-1H-indole-3-carbaldehyde.
Experimental Protocol: A Representative Vilsmeier-Haack Formylation
Materials:
-
5,6-Dichloro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the DMF with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 5,6-dichloro-1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice.
-
Make the solution alkaline by the addition of a cold aqueous solution of sodium hydroxide.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Reactivity
The aldehyde group at the 3-position of the indole ring is a versatile functional group that can undergo a variety of chemical transformations, making 5,6-Dichloro-1H-indole-3-carbaldehyde a valuable intermediate for further synthetic modifications.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5,6-dichloro-1H-indole-3-carboxylic acid.
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Reduction: The aldehyde can be reduced to the corresponding alcohol, (5,6-dichloro-1H-indol-3-yl)methanol.
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel, Wittig, and Henry reactions, to form new carbon-carbon bonds.
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Reductive Amination: The aldehyde can undergo reductive amination to introduce a variety of substituted aminomethyl groups at the 3-position.
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Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases, which can be further modified or used as ligands in coordination chemistry.
Potential Applications in Drug Discovery and Research
While specific biological activities of 5,6-Dichloro-1H-indole-3-carbaldehyde are not extensively documented, the indole-3-carbaldehyde scaffold and its halogenated derivatives are known to exhibit a wide range of biological activities.[6]
Potential Therapeutic Areas:
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Anticancer: Many indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways.
-
Antimicrobial: Halogenated indoles have been investigated for their antibacterial and antifungal properties.[7] The chlorine substituents can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
-
Antiviral: The indole nucleus is present in several antiviral agents, and derivatives of indole-3-carbaldehyde have been explored for their potential to inhibit viral replication.
-
Anti-inflammatory: Indole derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines.
The 5,6-dichloro substitution pattern can be strategically utilized to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
Safety and Handling
Detailed toxicological data for 5,6-Dichloro-1H-indole-3-carbaldehyde is not available. However, as with any halogenated aromatic compound and aldehyde, appropriate safety precautions should be taken.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
For comparison, the parent compound, indole-3-carboxaldehyde, is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[8] It is reasonable to assume that the chlorinated derivative will have a similar or potentially more pronounced irritant effect. Some indole derivatives have also been associated with toxicity at high concentrations.[9][10][11] A comprehensive risk assessment should be performed before handling this compound.
Conclusion
5,6-Dichloro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in the field of drug discovery and medicinal chemistry. While a comprehensive experimental characterization of this specific compound is lacking in the public domain, its synthesis can be readily achieved through established methods like the Vilsmeier-Haack reaction. The presence of the dichloro substitution pattern on the indole ring, combined with the reactive aldehyde functionality, provides a versatile platform for the generation of novel and diverse molecular entities with a wide range of potential biological activities. Further research into the experimental properties and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved January 28, 2026, from [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 28, 2026, from a pre-print server or institutional repository.
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PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. Retrieved January 28, 2026, from [Link]
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El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. [Link]
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Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. (2020). PubMed. [Link]
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Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. (n.d.). PubMed. [Link]
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Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. (2017). PubMed. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
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Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved January 28, 2026, from [Link]
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Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida. (n.d.). PubMed. [Link]
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Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). PubMed Central. [Link]
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